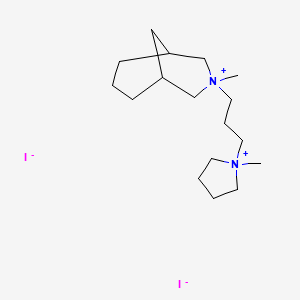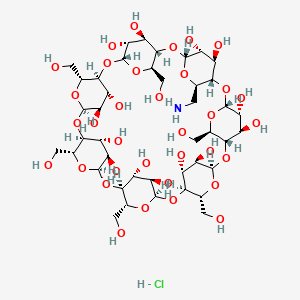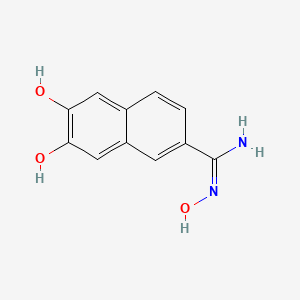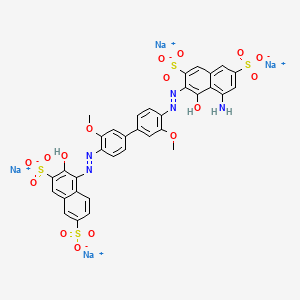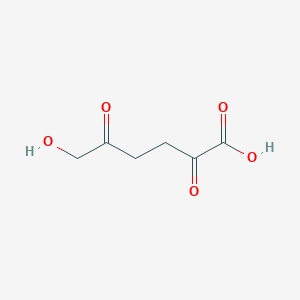
Calcium dihydrogen bis(2-oxoglutarate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium dihydrogen bis(2-oxoglutarate) is a chemical compound that combines calcium ions with 2-oxoglutarate, an important intermediate in the tricarboxylic acid (TCA) cycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium dihydrogen bis(2-oxoglutarate) typically involves the reaction of calcium salts with 2-oxoglutaric acid. One common method is to dissolve calcium carbonate in 2-oxoglutaric acid solution, followed by evaporation and crystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of calcium dihydrogen bis(2-oxoglutarate) may involve large-scale reactions using calcium hydroxide and 2-oxoglutaric acid under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium dihydrogen bis(2-oxoglutarate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of calcium salts and other derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with calcium dihydrogen bis(2-oxoglutarate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving calcium dihydrogen bis(2-oxoglutarate) depend on the specific reaction type. For example, oxidation may yield calcium oxalate, while reduction can produce calcium salts and other derivatives.
Applications De Recherche Scientifique
Calcium dihydrogen bis(2-oxoglutarate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving 2-oxoglutarate derivatives.
Biology: The compound plays a role in metabolic studies, particularly those related to the TCA cycle and energy production.
Medicine: Research has explored its potential therapeutic applications, including its use as a supplement for metabolic disorders.
Industry: The compound is used in the production of various industrial products, including nutritional supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of calcium dihydrogen bis(2-oxoglutarate) involves its role as a source of calcium and 2-oxoglutarate. In biological systems, 2-oxoglutarate is a key intermediate in the TCA cycle, contributing to energy production and various metabolic pathways. Calcium ions play essential roles in cellular signaling, muscle contraction, and bone health.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium oxalate: Similar in that it contains calcium, but differs in its chemical structure and properties.
Calcium gluconate: Another calcium compound used in medicine, particularly for treating calcium deficiencies.
2-Oxoglutaric acid: The parent compound of calcium dihydrogen bis(2-oxoglutarate), involved in similar metabolic pathways.
Uniqueness
Calcium dihydrogen bis(2-oxoglutarate) is unique due to its combination of calcium and 2-oxoglutarate, offering benefits from both components. This dual functionality makes it valuable in various scientific and industrial applications, distinguishing it from other calcium or 2-oxoglutarate compounds.
Propriétés
Numéro CAS |
86248-59-1 |
|---|---|
Formule moléculaire |
C6H8O5 |
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
6-hydroxy-2,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O5/c7-3-4(8)1-2-5(9)6(10)11/h7H,1-3H2,(H,10,11) |
Clé InChI |
MMLGKSQQXHJURG-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)C(=O)O)C(=O)CO |
Numéros CAS associés |
328-50-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



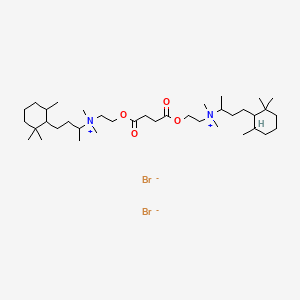
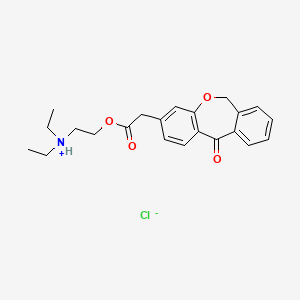

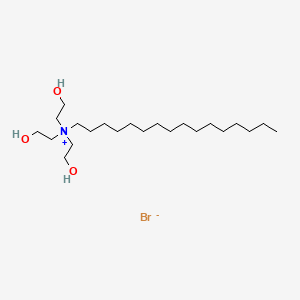
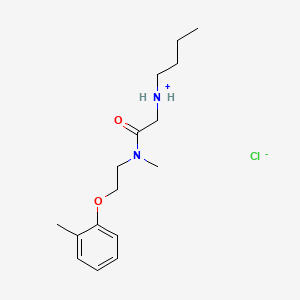

![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
